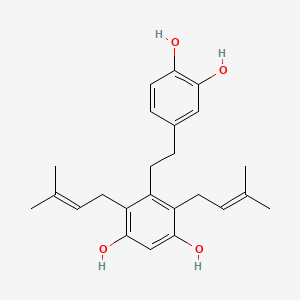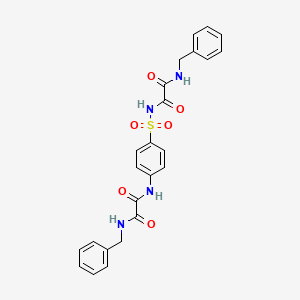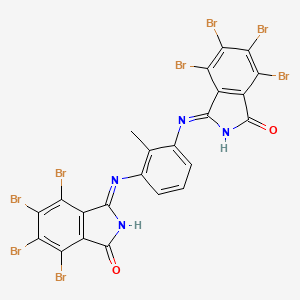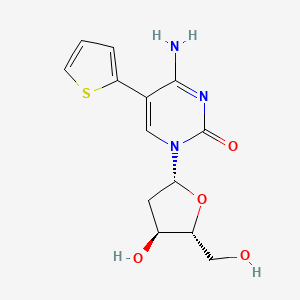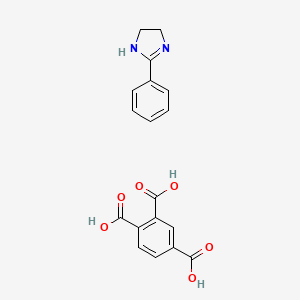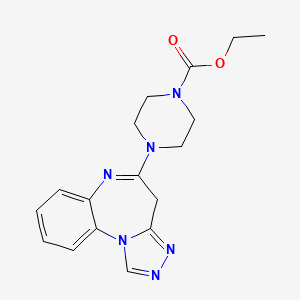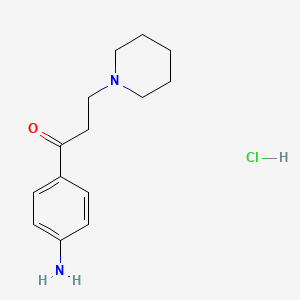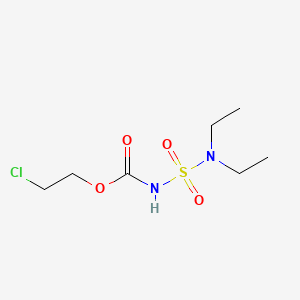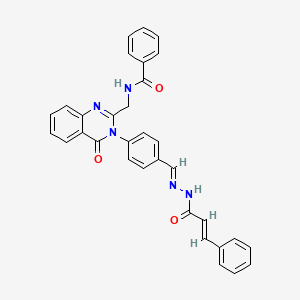
2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines elements of propenoic acid, phenyl groups, and quinazolinyl derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps:
Formation of the Quinazolinyl Derivative: The initial step involves the synthesis of the quinazolinyl derivative through the reaction of anthranilic acid with benzoyl chloride, followed by cyclization.
Introduction of the Benzoylamino Group: The quinazolinyl derivative is then reacted with benzylamine to introduce the benzoylamino group.
Formation of the Hydrazide: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide.
Condensation with 2-Propenoic Acid: Finally, the hydrazide is condensed with 2-propenoic acid and 3-phenyl-2-propenal under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazolinyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the quinazolinyl and benzoylamino moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of quinazolinone derivatives.
Reduction: Reduction can yield alcohols or amines, depending on the specific groups targeted.
Substitution: Substitution reactions can result in the formation of various substituted derivatives with altered functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structure suggests that it may have activity against certain diseases, including cancer and bacterial infections.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
作用機序
The mechanism of action of 2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
Cinnamic Acid Derivatives: Compounds like cinnamic acid and its esters share structural similarities with 2-Propenoic acid, 3-phenyl- derivatives.
Quinazolinone Derivatives: These compounds have a similar quinazolinyl core and are used in various pharmaceutical applications.
Uniqueness
What sets 2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and biological interactions
特性
CAS番号 |
132785-17-2 |
|---|---|
分子式 |
C32H25N5O3 |
分子量 |
527.6 g/mol |
IUPAC名 |
N-[[4-oxo-3-[4-[(E)-[[(E)-3-phenylprop-2-enoyl]hydrazinylidene]methyl]phenyl]quinazolin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C32H25N5O3/c38-30(20-17-23-9-3-1-4-10-23)36-34-21-24-15-18-26(19-16-24)37-29(22-33-31(39)25-11-5-2-6-12-25)35-28-14-8-7-13-27(28)32(37)40/h1-21H,22H2,(H,33,39)(H,36,38)/b20-17+,34-21+ |
InChIキー |
XWOOUKPHXREGBV-KKEPVODCSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/N=C/C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)CNC(=O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)NN=CC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)CNC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


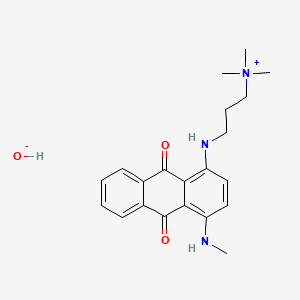
![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
